molecular formula C22H22ClN5O2 B11325578 4-chloro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-chloro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11325578
M. Wt: 423.9 g/mol
InChI Key: IXQXZSGGDCLUGC-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzamide group and a morpholinyl-substituted pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions to yield 2-methyl-6-(morpholin-4-yl)pyrimidine.

    Amination Reaction: The synthesized pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylamine to form the intermediate 4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYLAMINE.

    Formation of the Benzamide: Finally, the intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound, 4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorinated benzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine and benzamide moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the pyrimidine and benzamide moieties.

Scientific Research Applications

4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Uniqueness

4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of a chlorinated benzamide group and a morpholinyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

4-chloro-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O2/c1-15-24-20(14-21(25-15)28-10-12-30-13-11-28)26-18-6-8-19(9-7-18)27-22(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

IXQXZSGGDCLUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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